molecular formula C12H21NO3 B1398189 tert-butyl N-(2-oxocycloheptyl)carbamate CAS No. 1461709-06-7

tert-butyl N-(2-oxocycloheptyl)carbamate

Cat. No. B1398189
CAS RN: 1461709-06-7
M. Wt: 227.3 g/mol
InChI Key: JKQHPVNJIQJWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-oxocycloheptyl)carbamate (hereafter referred to as TBOC) is a synthetic compound that has been studied for its potential applications in a variety of research areas, including biochemistry and physiology. TBOC is a cyclic carbamate that is composed of a tert-butyl group, an oxocycloheptyl group and a carbamate group. It has been found to have a wide range of properties, including solubility in a variety of solvents, and stability in a variety of pH ranges. TBOC has been studied for its potential applications in biochemistry, physiology, and drug development.

Scientific Research Applications

  • Enantioselective Synthesis of Carbocyclic Analogues tert-butyl N-(2-oxocycloheptyl)carbamate is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is crucial for creating specific molecular configurations in synthetic chemistry, particularly in nucleotide analogues (Ober et al., 2004).

  • Preparation of Hexahydroindole-1-Carboxylate The compound is involved in the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which is significant in organic synthesis. This process includes the Diels‐Alder reaction and showcases the compound's versatility in complex chemical reactions (Padwa et al., 2003).

  • Preparation of Ethanamine Derivatives This compound is used in the synthesis of derivatives like 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, demonstrating its utility in the formation of diverse chemical structures. The method involves protection and de-protection steps, showing the compound's role in multi-step chemical syntheses (Wu, 2011).

  • Involvement in Hydrogen and Halogen Bonds The compound plays a role in forming hydrogen and halogen bonds in crystal structures. It’s part of a family of compounds where these bonds are critical for the crystal's structural integrity and properties (Baillargeon et al., 2017).

  • Cyclization in CO2 Fixation It's used in the cyclization process during CO2 fixation by unsaturated amines, leading to cyclic carbamates. This demonstrates its role in environmental chemistry, specifically in CO2 capture and utilization techniques (Takeda et al., 2012).

  • Synthesis of Carbamates for Sensory Materials The compound is utilized in the synthesis of fluorescent sensory materials, particularly in detecting volatile acid vapors. This application showcases its use in creating materials with specific sensing capabilities (Sun et al., 2015).

  • Aziridination of α,β-unsaturated Carbonyl Compounds It's involved in aziridination processes, exemplifying its role in producing complex organic compounds, which are potential precursors for amino acids (Umeda & Minakata, 2021).

  • Chemoselective Transformation of Amino Protecting Groups This compound is instrumental in the chemoselective transformation of amino protecting groups, indicating its significance in the modification and protection of functional groups in organic chemistry (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-(2-oxocycloheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQHPVNJIQJWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461709-06-7
Record name tert-butyl N-(2-oxocycloheptyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(2-oxocycloheptyl)carbamate
Reactant of Route 2
tert-butyl N-(2-oxocycloheptyl)carbamate
Reactant of Route 3
tert-butyl N-(2-oxocycloheptyl)carbamate
Reactant of Route 4
tert-butyl N-(2-oxocycloheptyl)carbamate
Reactant of Route 5
tert-butyl N-(2-oxocycloheptyl)carbamate
Reactant of Route 6
tert-butyl N-(2-oxocycloheptyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.